TMP269

Catalog No.
S548559
CAS No.
1314890-29-3
M.F
C25H21F3N4O3S
M. Wt
514.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TMP269

CAS Number

1314890-29-3

Product Name

TMP269

IUPAC Name

N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Molecular Formula

C25H21F3N4O3S

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C25H21F3N4O3S/c26-25(27,28)22-31-20(32-35-22)17-7-4-8-18(13-17)21(33)29-15-24(9-11-34-12-10-24)23-30-19(14-36-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,29,33)

InChI Key

HORXBWNTEDOVKN-UHFFFAOYSA-N

SMILES

C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

TMP269; TMP 269; TMP-269

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5

Description

The exact mass of the compound N-((4-(4-Phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide is 514.12865 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Information on the specific scientific research applications of N-((4-(4-Phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide is currently limited. There is no published research readily available through scientific databases or commercial suppliers like Sigma-Aldrich who offer the compound [].

  • Target Interaction: The molecule contains a benzamide group, a common functional group found in many pharmaceuticals. Benzamides can interact with a variety of protein targets []. Research could focus on identifying protein targets for this specific benzamide moiety.
  • Heterocyclic Scaffolds: The molecule also contains two heterocyclic rings, a thiazole and a 1,2,4-oxadiazole. Heterocyclic rings are frequently found in bioactive molecules []. Research could explore if these specific heterocycles contribute to bioactivity.
  • Trifluoromethyl Group: The presence of a trifluoromethyl group can enhance the properties of a drug molecule, such as improving its membrane permeability and metabolic stability []. Research could investigate the impact of the trifluoromethyl group on this molecule's properties.

TMP269 is a potent and selective inhibitor of class IIa histone deacetylases, specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9. It is recognized for its ability to modulate gene expression through the inhibition of histone deacetylation, which plays a critical role in various biological processes. TMP269 has garnered attention due to its therapeutic potential in treating conditions such as acute myeloid leukemia and acute kidney injury by influencing cellular pathways associated with cell proliferation and apoptosis .

TMP269 primarily functions as a histone deacetylase inhibitor. By inhibiting the activity of class IIa histone deacetylases, it leads to an increase in acetylation levels of histones, which in turn promotes transcriptional activation of genes involved in cell cycle regulation and apoptosis. The compound exhibits a concentration-dependent response, significantly affecting cellular processes such as apoptosis and autophagy in various cell lines .

In experimental settings, TMP269 has been shown to reduce cell proliferation in acute myeloid leukemia cells and induce early and late apoptosis at concentrations ranging from 25 µM to 50 µM . Furthermore, it has been observed to inhibit caspase-3 cleavage and suppress pro-apoptotic markers while enhancing the expression of anti-apoptotic proteins in renal models of injury .

TMP269 has demonstrated significant biological activity across several studies. In vitro studies reveal that it can effectively reduce cell viability in various cancer cell lines, including acute myeloid leukemia cells. The compound has been shown to induce apoptosis through the modulation of specific signaling pathways, including the suppression of pro-apoptotic factors and enhancement of anti-apoptotic proteins .

In vivo studies have highlighted TMP269's protective effects against acute kidney injury by promoting renal tubular cell proliferation and autophagy while reducing apoptosis and fibrosis. This suggests that TMP269 may have therapeutic applications not only in oncology but also in nephrology .

  • Formation of Intermediate Compounds: Initial reactions to create intermediates that possess functional groups suitable for further transformations.
  • Coupling Reactions: The final step often involves coupling these intermediates under controlled conditions to form TMP269.
  • Purification: The product is then purified using techniques such as high-performance liquid chromatography to achieve the desired purity level.

The exact synthetic route can be complex and is often optimized based on desired yield and purity specifications .

TMP269 has several promising applications:

  • Cancer Therapy: As a histone deacetylase inhibitor, TMP269 is being explored for its potential in treating various cancers, particularly acute myeloid leukemia, by inducing apoptosis and inhibiting tumor growth .
  • Renal Protection: It shows potential in protecting against acute kidney injury by enhancing renal function and reducing cellular damage through mechanisms involving apoptosis suppression and autophagy promotion .
  • Neuroprotection: Preliminary studies suggest that TMP269 may have neuroprotective effects, although further research is needed to validate these findings.

Interaction studies involving TMP269 have focused on its synergistic effects with other therapeutic agents. For instance, combining TMP269 with venetoclax has shown enhanced efficacy in reducing leukemia cell viability compared to either agent alone. This polytherapy approach suggests that TMP269 can be integrated into combination treatment regimens for improved therapeutic outcomes .

Moreover, studies on TMP269's interaction with cellular pathways indicate its role in modulating various signaling cascades related to cell survival and death, making it a valuable candidate for further exploration in both cancer treatment and other pathological conditions.

Several compounds share similarities with TMP269 regarding their mechanism as histone deacetylase inhibitors. Below is a comparison highlighting their unique features:

Compound NameClassSelectivityIC50 (nM)Unique Features
TMP269Class IIaHDAC4/5/7/919 - 157Selective for class IIa HDACs; effective in renal protection
PanobinostatPan-deacetylaseBroad spectrum0.5 - 10Approved for multiple myeloma; broad HDAC inhibition
MC1568Class IIaHDAC4/550Selective for class IIa; less potent than TMP269
Valproic AcidNon-selectiveVarious HDACsVariesCommonly used anticonvulsant; affects multiple pathways
RomidepsinClass IHDAC1/20.1 - 10Approved for cutaneous T-cell lymphoma; different selectivity

TMP269 stands out due to its selective inhibition of class IIa histone deacetylases, which allows for targeted therapeutic strategies with potentially fewer side effects compared to broader-spectrum inhibitors like panobinostat or valproic acid .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

514.12864620 g/mol

Monoisotopic Mass

514.12864620 g/mol

Heavy Atom Count

36

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

TMP269

Dates

Modify: 2023-08-15
1. Lobera M, et al. Selective class IIa histone deacetylase inhibition via a nonchelating zinc-binding group. (2013) Nat Chem Biol. 9(5):319-25.

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